molecular formula C6H4ClF2N B1591006 4-Chloro-2,5-difluoroaniline CAS No. 2613-30-1

4-Chloro-2,5-difluoroaniline

Cat. No.: B1591006
CAS No.: 2613-30-1
M. Wt: 163.55 g/mol
InChI Key: PYRVOUSDQGBZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with the nitration of 4-chloroaniline to form 4-chloro-2,5-dinitroaniline. This intermediate is then reduced to 4-chloro-2,5-diaminoaniline, followed by diazotization and subsequent fluorination to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts in hydrogenation reactions and the application of phase transfer catalysts in fluorination steps are common practices .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of palladium catalysts is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes .

Scientific Research Applications

4-Chloro-2,5-difluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various biochemical assays and studies. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2,5-difluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications compared to its analogs. This unique substitution pattern makes it a valuable compound for targeted synthesis and specialized applications.

Properties

IUPAC Name

4-chloro-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRVOUSDQGBZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562336
Record name 4-Chloro-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-30-1
Record name 4-Chloro-2,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2613-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tin (II) chloride dihydrate (15.5 g, 68.7 mmol) was dissolved in ethyl acetate (50 mL) and 1-chloro-2,5-difluoro-4-nitrobenzene (2.65 g, 13.7 mmol) was added dropwise. The reaction mixture was then stirred at 70° C. for 1 h. The reaction mixture was then carefully added to saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed several more times with water, dried, filtered, concentrated and purified by flash chromatography on silica gel (hexane/diethyl ether) to give the title compound as a white solid (1.65 g, 73.9% yield): 1H NMR (CDCl3) δ 7.02 (dd, 1H), 6.57 (dd, 1H), 3.81 (br s, 2H).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.9%

Synthesis routes and methods II

Procedure details

1-Chloro-2,5-difluoro-4-nitrobenzene (XXXVIII) (17.5 g) was dissolved in acetic acid (150 ml) in a 1L 3-neck round bottom flask equipped with cooling condenser. To it iron powder (35.0 g) was added slowly while the solution was stirred by an overhead stirrer. The reaction was exothermic which occurred in less than 30 min and generated much heat that was absorbed by a cooling bath. After that, ethyl acetate (300 ml) was added and the mixture filtered. The solution was washed with water and dried over sodium sulfate. The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g). 1H NMR (CDCl3, 300 MHz) 3.89 (2H, br), 6.56 (1H, m), 7.02 (1H, m) ppm.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-Chloro-2,5-difluoro-4-nitrobenzene (XXXVIII) (17.5 g) was dissolved in acetic acid (150 ml) in a 1 L 3-neck round bottom flask equipped with cooling condenser. To it iron powder (35.0 g) was added slowly while the solution was stirred by an overhead stirrer. The reaction was exothermic which occurred in less than 30 min and generated much heat that was absorbed by a cooling bath. After that, ethyl acetate (300 ml) was added and the mixture filtered. The solution was washed with water and dried over sodium sulfate. The product was purified by column chromatography (silica gel, hexane:ethyl acetate, 4:1) (14.3 g). 1H NMR (CDCl3, 300 MHz) 3.89 (2H, br), 6.56 (1H, m), 7.02 (1H, m) ppm.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,5-difluoroaniline
Reactant of Route 2
4-Chloro-2,5-difluoroaniline
Reactant of Route 3
4-Chloro-2,5-difluoroaniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,5-difluoroaniline
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,5-difluoroaniline
Reactant of Route 6
4-Chloro-2,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.